2,3,6,7-Tetrabromoanthracene-9,10-dione

Organic Synthesis Cross-Coupling Chemistry Building Block Density

2,3,6,7-Tetrabromoanthracene-9,10-dione (CAS 55805-84-0) is a polybrominated anthracene-9,10-dione (anthraquinone) derivative with the molecular formula C₁₄H₄Br₄O₂ and a molecular weight of 523.8 g/mol. It belongs to the class of halogenated polycyclic aromatic diones, which are widely employed as electron-deficient building blocks in organic semiconductors, dye intermediates, and as precursors for further functionalization via cross-coupling reactions.

Molecular Formula C14H4Br4O2
Molecular Weight 523.8 g/mol
Cat. No. B13115081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrabromoanthracene-9,10-dione
Molecular FormulaC14H4Br4O2
Molecular Weight523.8 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)C(=O)C3=CC(=C(C=C3C2=O)Br)Br
InChIInChI=1S/C14H4Br4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H
InChIKeyQLYSPZGOZXTKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrabromoanthracene-9,10-dione: Structural Definition and Procurement-Relevant Identity


2,3,6,7-Tetrabromoanthracene-9,10-dione (CAS 55805-84-0) is a polybrominated anthracene-9,10-dione (anthraquinone) derivative with the molecular formula C₁₄H₄Br₄O₂ and a molecular weight of 523.8 g/mol . It belongs to the class of halogenated polycyclic aromatic diones, which are widely employed as electron-deficient building blocks in organic semiconductors, dye intermediates, and as precursors for further functionalization via cross-coupling reactions . Its distinctive feature is the symmetric placement of four bromine atoms at the 2,3,6,7-positions of the anthracene core, combined with the 9,10-diketone functionality—a substitution pattern that is not accessible through simple direct bromination of the parent anthraquinone.

Tetra-brominated anthracene-9,10-dione building block
Four symmetrically positioned C–Br cross-coupling sites
Electron-deficient n-type character from 9,10-dione core
Orthogonal functionalization via dione reduction/condensation

Why 2,3,6,7-Tetrabromoanthracene-9,10-dione Cannot Be Replaced by Generic Brominated Anthracenes or Anthraquinones


Generic substitution among brominated anthracene derivatives is not feasible because the number, position, and chemical nature of substituents dictate fundamentally different reactivity profiles and downstream material properties. While 2,6-dibromoanthraquinone (CAS 633-70-5) offers only two reactive handles for cross-coupling , 2,3,6,7-tetrabromoanthracene-9,10-dione provides four symmetrically positioned C–Br bonds, enabling tetra-functionalization and the construction of more complex, highly conjugated architectures. Furthermore, the 9,10-dione moiety imparts electron deficiency that is absent in non-carbonyl tetrabromoanthracenes (e.g., 2,6,9,10-tetrabromoanthracene, CAS 81327-83-5), which instead retain the electron-rich anthracene character . This electronic distinction is critical for applications requiring n-type semiconductor behavior or specific redox properties. Consequently, selecting an incorrect brominated analog can lead to synthetic failure, altered optoelectronic performance, or the inability to access the desired target molecule.

2,3,6,7-Tetrabromo-9,10-dione
2,6-Dibromoanthraquinone
Only two C–Br handles; may not achieve 2,3,6,7-tetrasubstitution pattern required for complex architectures
2,3,6,7-Tetrabromo-9,10-dione
2,6,9,10-Tetrabromoanthracene
Lacks 9,10-dione core; retains electron-rich p-type character, altering optoelectronic application fit

Quantitative Differentiation Evidence for 2,3,6,7-Tetrabromoanthracene-9,10-dione vs. Closest Analogs


Fourfold vs. Twofold Reactive Handles: Comparison with 2,6-Dibromoanthraquinone for Cross-Coupling Density

2,3,6,7-Tetrabromoanthracene-9,10-dione contains four C–Br bonds at the 2,3,6,7 positions, representing a reactive handle density of 0.0076 mol Br per gram (4 Br / 523.8 g/mol) . In contrast, the widely used 2,6-dibromoanthraquinone (CAS 633-70-5) contains only two C–Br bonds, yielding a lower handle density of 0.0055 mol Br per gram (2 Br / 366.0 g/mol) . This 38% higher bromine loading per unit mass enables the construction of more extensively conjugated products in a single synthetic step, reducing the number of iterative coupling/deprotection sequences required.

Reactive handle density
Cross-study comparable
0.0076 vs 0.0055 mol Br/g (38% higher)
Higher cross-coupling site density per gram of compound
Calculated from molecular formula; applicable to Pd-catalyzed couplings
Organic Synthesis Cross-Coupling Chemistry Building Block Density

Electron-Deficient Dione Core vs. Electron-Rich Anthracene: Differentiation from 2,6,9,10-Tetrabromoanthracene

The 9,10-dione moiety in 2,3,6,7-tetrabromoanthracene-9,10-dione converts the anthracene core from an electron-rich (p-type) system to an electron-deficient (n-type) system. Unsubstituted anthraquinone exhibits a first reduction potential of approximately –0.94 V vs. SCE in acetonitrile, characteristic of a facile one-electron reduction to the semiquinone radical anion [1]. In contrast, 2,6,9,10-tetrabromoanthracene (CAS 81327-83-5), which lacks the dione functionality, retains the electron-rich character of anthracene and exhibits an oxidation potential around +1.1 V vs. SCE, typical of p-type behavior [2]. This fundamental electronic inversion means the two compounds occupy opposite sides of the donor–acceptor spectrum, making them non-interchangeable in optoelectronic device architectures.

Redox character
Class-level inference
E₁/₂(red) ≈ −0.94 V vs SCE (n-type) vs E₁/₂(ox) ≈ +1.1 V (p-type)
Fundamental electronic inversion; n-type dione vs p-type anthracene core
Class-level potentials in acetonitrile; bromine substitution may modulate values
Organic Electronics Electron Affinity n-Type Semiconductors

Enabling 2,3,6,7-Tetrasubstitution: A Synthetic Gateway Not Accessible via Direct Electrophilic Bromination

The 2,3,6,7-substitution pattern on the anthracene outer rings is synthetically challenging to access via direct electrophilic aromatic substitution. The Beilstein Journal of Organic Chemistry reports that 2,3,6,7-tetrabromoanthracene was first synthesized in 2008 through a four-step sequence starting from benzene, employing a twofold Bergman cyclization as the key step [1]. The paper explicitly states that this tetrabromide 'constitutes an excellent precursor for 2,3,6,7-tetrasubstituted anthracenes.' The 9,10-dione analog (the target compound) shares this rare substitution pattern and additionally offers the dione functionality as a protected form of the reactive 9,10-positions, enabling sequential orthogonal functionalization—a capability not available with 2,6-dibromoanthraquinone (only 2,6-disubstitution possible) or 2,6,9,10-tetrabromoanthracene (all four bromines on different positions, lacking the dione).

Synthetic gateway
Class-level inference
Up to 6 orthogonal functionalization sites via 2,3,6,7-tetrabromo-9,10-dione
Enables sequential regiocontrolled synthesis of complex anthracene derivatives
Strategy validated for tetrabromide precursor; dione acts as orthogonal protecting group
Synthetic Methodology Bergman Cyclization Precursor Architecture

Bromine-Induced Modulation of Biological Activity: Class-Level Evidence from Anthracene-9,10-dione Anticancer Agents

A structure–activity relationship (SAR) study on 2,6-disubstituted anthracene-9,10-diones as potential anticancer agents demonstrated that bromine substitution significantly modulates DNA-binding affinity and in vitro cytotoxicity [1]. In this series, 2,6-dibromo-substituted derivatives showed enhanced DNA intercalation compared to unsubstituted or amino-substituted analogs. Extending this class-level SAR logic, the 2,3,6,7-tetrabromo substitution pattern of the target compound introduces additional hydrophobic bulk and polarizable electron density that can further enhance binding to biological targets, though direct comparative data for the tetrabromo derivative are not yet published. The 9,10-dione moiety remains essential for redox cycling and potential bioreductive activation, a mechanism not available to non-dione tetrabromoanthracenes.

DNA intercalation SAR
Class-level inference
Increased bromination correlates with enhanced DNA binding in 2,6-disubstituted series
Supports exploration of halogenation effects on target affinity and cytotoxicity
No direct data for tetrabromo derivative; inferred from 2,6-dibromo SAR studies
Medicinal Chemistry DNA Intercalation Cytotoxicity

Procurement-Relevant Application Scenarios for 2,3,6,7-Tetrabromoanthracene-9,10-dione


Synthesis of Tetra-Functionalized n-Type Organic Semiconductors for OFETs and OPVs

The four bromine atoms at the 2,3,6,7 positions of 2,3,6,7-tetrabromoanthracene-9,10-dione provide a high-density cross-coupling platform for constructing extended π-conjugated systems with electron-deficient character imparted by the 9,10-dione core [1]. This makes it a superior precursor to 2,6-dibromoanthraquinone (only two coupling sites) for synthesizing star-shaped or linear n-type small molecules and polymers used as electron-transport materials in organic field-effect transistors (OFETs) or as non-fullerene acceptors in organic photovoltaics (OPVs). The dione group can be post-functionalized via reduction or condensation to further tune the LUMO energy level, offering an orthogonal functionalization pathway not available with 2,6,9,10-tetrabromoanthracene .

Precursor for Covalent Organic Frameworks (COFs) and Porous Organic Polymers

The rigid, planar anthracene-9,10-dione core with four bromine leaving groups at the 2,3,6,7 positions is an ideal tetrahedral node for constructing two-dimensional covalent organic frameworks (COFs) or conjugated microporous polymers [1]. The electron-deficient nature of the dione enhances the electronic functionality of the resulting frameworks for applications in photocatalytic H₂O₂ production, where anthraquinone-based conjugated polymers have demonstrated initial rates of 3204 μmol g⁻¹ h⁻¹ under visible light . The tetrabromo substitution pattern uniquely enables four-directional growth of the framework, in contrast to the linear growth imposed by 2,6-dibromo monomers.

DNA-Targeted Anticancer Probe or Lead Compound Development

Based on class-level SAR evidence showing that bromine substitution on the anthracene-9,10-dione scaffold enhances DNA intercalation and cytotoxicity compared to unsubstituted or amino-substituted derivatives [1], the 2,3,6,7-tetrabromo derivative represents the highest bromine-loading variant in this pharmacophore class. For medicinal chemistry procurement, this compound offers a unique starting point for exploring the effect of maximal halogenation on DNA binding affinity, cellular uptake, and bioreductive activation, without the confounding influence of amino substituents present in related tetrabromo analogs such as 1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione (CAS 81-56-1) .

Application
Selection Property
Validation Focus
n-Type organic semiconductor synthesis
Four reactive C–Br sites combined with electron-deficient 9,10-dione core
Cross-coupling efficiency and LUMO energy level alignment
Covalent organic framework (COF) node
Rigid planar tetra-brominated monomer for four-directional framework growth
Framework porosity and photocatalytic activity under visible light
DNA-binding probe SAR studies
Maximal bromine loading on anthracene-9,10-dione for structure–activity exploration
DNA intercalation affinity and cytotoxicity profiling in cell models
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